Acide 4-pyrrolidin-1-yl-pentanoïque

Vue d'ensemble

Description

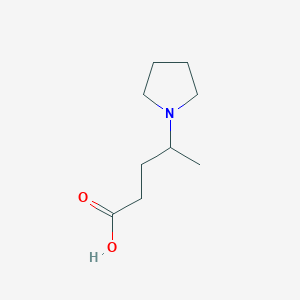

4-Pyrrolidin-1-yl-pentanoic acid is a chemical compound characterized by a five-membered pyrrolidine ring attached to a pentanoic acid chain

Applications De Recherche Scientifique

4-Pyrrolidin-1-yl-pentanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of various industrial chemicals and materials

Mécanisme D'action

Target of Action

The pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to exhibit bioactive properties with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring .

Action Environment

The structure of the pyrrolidine ring allows for a greater chance of generating structural diversity, which could potentially influence its action in different environments .

Analyse Biochimique

Biochemical Properties

4-Pyrrolidin-1-yl-pentanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s pyrrolidine ring structure allows it to engage in various binding interactions, enhancing its versatility in biochemical studies . For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their catalytic activity .

Cellular Effects

The effects of 4-Pyrrolidin-1-yl-pentanoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with specific receptors and enzymes can lead to changes in cellular behavior, including alterations in metabolic flux and gene transcription . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, 4-Pyrrolidin-1-yl-pentanoic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular mechanisms are essential for elucidating the compound’s role in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Pyrrolidin-1-yl-pentanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Understanding these temporal effects is vital for optimizing experimental protocols and ensuring reproducibility.

Dosage Effects in Animal Models

The effects of 4-Pyrrolidin-1-yl-pentanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage or metabolic imbalances . Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing risks.

Metabolic Pathways

4-Pyrrolidin-1-yl-pentanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can affect various physiological processes, including energy production and biosynthesis . Understanding its metabolic interactions is essential for elucidating its broader biological significance.

Transport and Distribution

Within cells and tissues, 4-Pyrrolidin-1-yl-pentanoic acid is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, influencing its activity and function . The compound’s distribution patterns are critical for understanding its pharmacokinetics and optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of 4-Pyrrolidin-1-yl-pentanoic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrrolidin-1-yl-pentanoic acid typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring. One common method involves the reaction of pyrrolidine with a suitable pentanoic acid derivative under controlled conditions .

Industrial Production Methods: Industrial production of 4-Pyrrolidin-1-yl-pentanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Pyrrolidin-1-yl-pentanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Comparaison Avec Des Composés Similaires

Pyrrolidine: A simpler compound with a similar ring structure but lacking the pentanoic acid chain.

Pyrrolidinone: Contains a similar ring structure with a ketone functional group.

Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.

Uniqueness: 4-Pyrrolidin-1-yl-pentanoic acid is unique due to its combination of the pyrrolidine ring and the pentanoic acid chain, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler or structurally different compounds .

Activité Biologique

4-Pyrrolidin-1-yl-pentanoic acid (4-PPA) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications of 4-PPA, supported by research findings and case studies.

Chemical Structure and Properties

4-Pyrrolidin-1-yl-pentanoic acid consists of a pyrrolidine ring attached to a pentanoic acid chain. This structure allows for various interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Interactions with Biomolecules

4-PPA has been shown to interact with enzymes and proteins, influencing their activity and function. The compound's pyrrolidine ring facilitates binding interactions that can modulate cellular signaling pathways, gene expression, and metabolic processes.

Enzyme Inhibition

Research indicates that 4-PPA may act as an inhibitor for specific enzymes, which can be crucial in regulating metabolic pathways. For instance, studies have demonstrated its potential to inhibit enzymes involved in neurotransmitter metabolism, suggesting implications for neurological disorders.

Cellular Effects

Modulation of Cellular Processes

4-PPA influences several cellular processes by altering cell signaling pathways. It has been observed to enhance enzyme activity at lower doses while potentially exhibiting inhibitory effects at higher concentrations.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective properties of 4-PPA found that it could reduce oxidative stress in neuronal cells. The compound was shown to upregulate antioxidant enzymes, providing a protective effect against neurodegeneration.

Molecular Mechanisms

Binding Interactions

At the molecular level, 4-PPA exerts its effects through specific binding interactions with target biomolecules. These interactions can lead to either activation or inhibition of enzymatic activity, thereby influencing various metabolic pathways.

Transport and Distribution

The transport mechanisms of 4-PPA within cells involve specific transporters that facilitate its distribution to target sites. Understanding these mechanisms is critical for optimizing its therapeutic efficacy.

Metabolic Pathways

4-PPA participates in several metabolic pathways, interacting with key enzymes and cofactors that influence metabolic flux. Its role in these pathways highlights its potential impact on overall cellular metabolism and homeostasis.

Therapeutic Applications

Potential Uses in Medicine

Given its biological activities, 4-PPA is being explored for various therapeutic applications, including:

- Neurological Disorders: Its ability to modulate neurotransmitter levels positions it as a candidate for treating conditions like depression and anxiety.

- Antimicrobial Activity: Preliminary studies suggest that 4-PPA exhibits antimicrobial properties, making it a potential agent against bacterial infections.

- Cancer Research: Investigations into its effects on cancer cell lines indicate that 4-PPA may inhibit tumor growth through apoptosis induction.

Summary of Research Findings

| Study Focus | Key Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Potential inhibitor of neurotransmitter-metabolizing enzymes | |

| Neuroprotective Effects | Reduces oxidative stress; upregulates antioxidant enzymes | |

| Antimicrobial Activity | Exhibits activity against certain bacterial strains | |

| Cancer Cell Lines | Induces apoptosis in tumor cells |

Propriétés

IUPAC Name |

4-pyrrolidin-1-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8(4-5-9(11)12)10-6-2-3-7-10/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVUMCJLQKMUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.